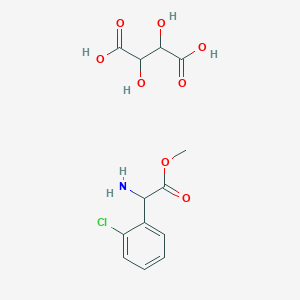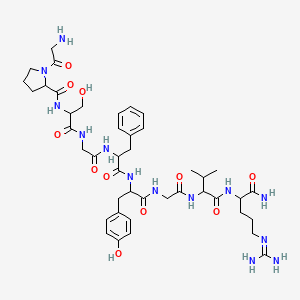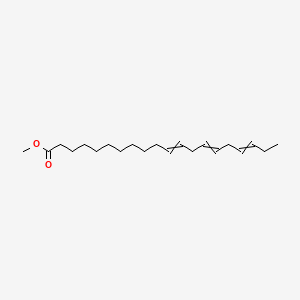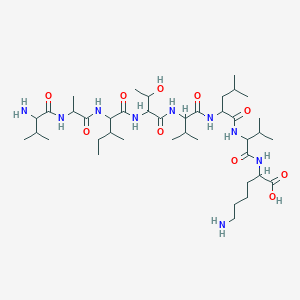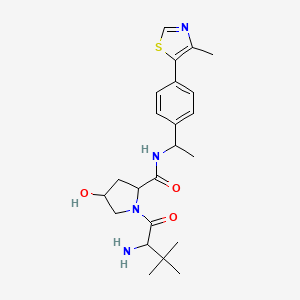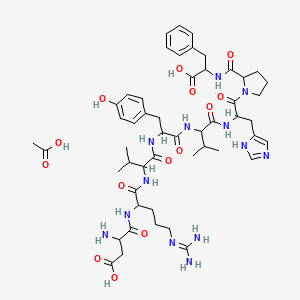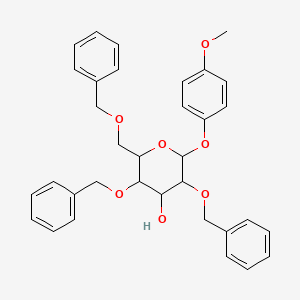
Boc-beta-N-Methylamino-D-Ala
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-beta-N-Methylamino-D-Ala, also known as tert-butoxycarbonyl-beta-N-methylamino-D-alanine, is a derivative of the amino acid alanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and makes it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-beta-N-Methylamino-D-Ala typically involves a multi-step process:
Mannich Reaction: Diethyl acetamidomalonate, N-methylbenzylamine, and formaldehyde aqueous solution undergo a Mannich reaction to form an intermediate.
Hydrolysis and Decarboxylation: The intermediate is hydrolyzed and decarboxylated using an alkali to obtain another intermediate.
Catalytic Debenzylation and Boc Protection: Palladium-carbon catalytic debenzylation and Boc protection are performed in the presence of Boc anhydride to obtain the final intermediate.
L-Acetyltransferase Reaction: The intermediate undergoes an L-acetyltransferase reaction to obtain the L-isomer, followed by Boc protection.
Final Product Formation: The Boc protection is removed, and the intermediate is converted to its hydrochloride form using hydrogen chloride, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with precise control over reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-beta-N-Methylamino-D-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Boc-beta-N-Methylamino-D-Ala has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and other organic synthesis processes.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research explores its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of Boc-beta-N-Methylamino-D-Ala involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. For example, it may interact with glutamate receptors, leading to excitotoxicity and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-N-Methylamino-L-Alanine: A naturally occurring neurotoxin produced by cyanobacteria.
N-(2-Aminoethyl)glycine: An isomer of beta-N-methylamino-L-alanine.
2,4-Diaminobutyric Acid: Another isomer with similar properties.
Uniqueness
Boc-beta-N-Methylamino-D-Ala is unique due to its Boc protecting group, which enhances its stability and makes it suitable for various synthetic applications. This distinguishes it from other similar compounds that lack this protective group .
Propriétés
Formule moléculaire |
C9H18N2O4 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(2R)-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m1/s1 |
Clé InChI |
MPDRVOVGOYLKQX-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CNC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CNC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


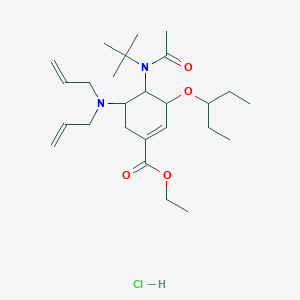
![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13396960.png)
